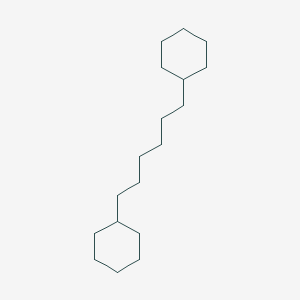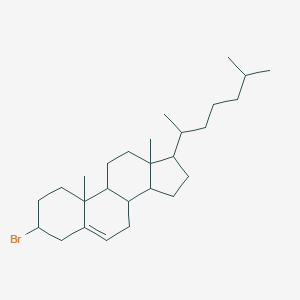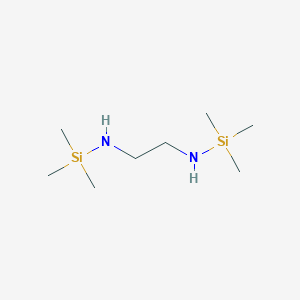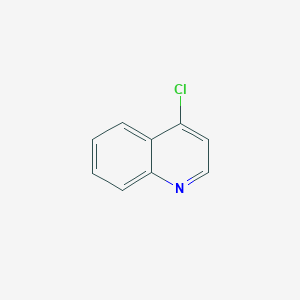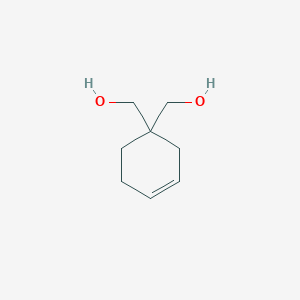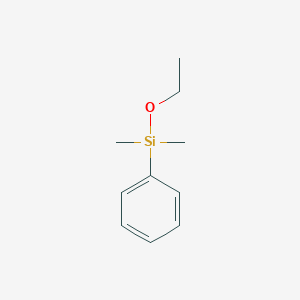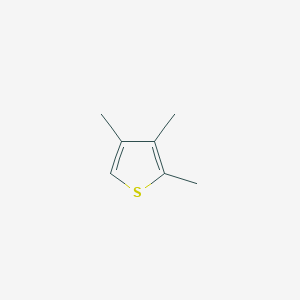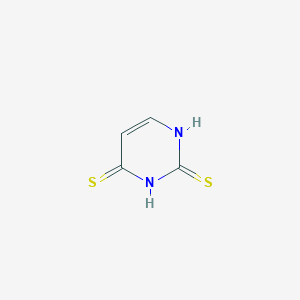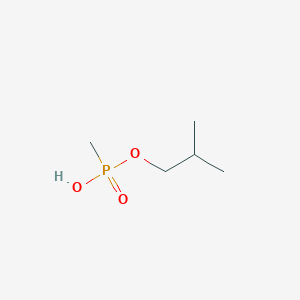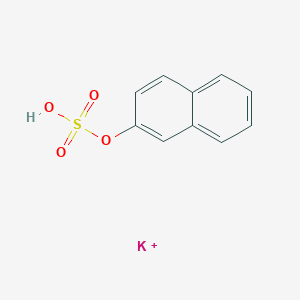
2-Naphthyl sulfate potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl sulfate potassium salt is a chemical compound with the molecular formula C10H7KO4S. It is also known as this compound. This compound is a derivative of naphthalene, where a hydrogen atom at the second position of the naphthalene ring is replaced by a sulfooxy group, and the resulting sulfonic acid is neutralized with potassium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl sulfate potassium salt typically involves the sulfonation of 2-naphthol. The reaction is carried out by treating 2-naphthol with sulfuric acid, which introduces the sulfooxy group at the second position of the naphthalene ring. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, concentration, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthyl sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-Naphthol
Substitution: Various substituted naphthalenes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Naphthyl sulfate potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It has potential therapeutic applications and is studied for its biological activity.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Naphthyl sulfate potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activities and metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Naphthyl sulfate potassium salt can be compared with other similar compounds such as:
2-Naphthol: Lacks the sulfooxy group and has different reactivity and applications.
Naphthalene-2-sulfonic acid: Similar structure but in its acid form, not neutralized with potassium.
1-Naphthalenol, hydrogen sulfate, potassium salt: Positional isomer with the sulfooxy group at the first position.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical studies.
Eigenschaften
CAS-Nummer |
1733-89-7 |
|---|---|
Molekularformel |
C10H8KO4S |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
potassium;naphthalen-2-yl sulfate |
InChI |
InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
InChI-Schlüssel |
KPQVGLIXPMOHMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
21409-32-5 1733-89-7 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
13146-59-3 (Parent) |
Synonyme |
2-naphthol sulfate 2-naphthyl sulfate 2-naphthyl sulfate, potassium salt 2-naphthyl sulfate, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)

